(E)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O4S/c1-29-19-10-14(11-20(30-2)22(19)31-3)4-9-21(28)25-23-17-12-32-13-18(17)26-27(23)16-7-5-15(24)6-8-16/h4-11H,12-13H2,1-3H3,(H,25,28)/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPABPNZSHOYGB-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a thienopyrazole derivative that has garnered attention for its potential biological activities. This class of compounds is known for various pharmacological properties including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. This article provides a detailed overview of the biological activity associated with this specific compound, supported by case studies and research findings.
- Molecular Formula: C24H26ClN3O4S
- Molecular Weight: 488.99 g/mol
- IUPAC Name: this compound
1. Antioxidant Activity
Research has shown that thienopyrazole derivatives exhibit significant antioxidant properties. A study demonstrated that these compounds can protect erythrocytes from oxidative damage caused by toxic agents such as 4-nonylphenol. The alterations in erythrocyte morphology were significantly reduced when treated with thienopyrazole compounds compared to control groups.
| Parameters | Control | 4-Nonylphenol | Thienopyrazole Treatment |
|---|---|---|---|
| Altered Erythrocytes (%) | 1 ± 0.3 | 40.3 ± 4.87 | 12 ± 1.03 |
This indicates that the thienopyrazole derivatives can effectively mitigate oxidative stress in biological systems .
2. Anti-inflammatory Activity
Thienopyrazole compounds have been reported to possess anti-inflammatory effects. In vitro studies utilizing human red blood cell (HRBC) membrane stabilization methods indicated that these compounds can inhibit inflammatory responses effectively. The anti-inflammatory activity was assessed at various concentrations, showing a dose-dependent effect .
3. Antimicrobial Activity
Thienopyrazole derivatives have also been evaluated for their antimicrobial properties. A series of studies have confirmed their efficacy against various bacterial strains, showcasing potential applications in treating infections . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
4. Anticancer Activity
The anticancer potential of thienopyrazole derivatives has been highlighted in several studies. For instance, certain derivatives have shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds were comparable to established chemotherapeutic agents .
Case Study 1: Erythrocyte Protection Against Toxicity
In a controlled study on African catfish (Clarias gariepinus), thienopyrazole derivatives were administered to assess their protective effects against erythrocyte damage induced by 4-nonylphenol exposure. The results indicated a significant reduction in the percentage of altered erythrocytes when treated with thienopyrazole compounds compared to untreated controls .
Case Study 2: Inhibition of Cancer Cell Growth
A recent study evaluated the cytotoxic effects of a specific thienopyrazole derivative on MCF-7 cells using the MTT assay. The compound exhibited an IC50 value of approximately 0.08 µM, indicating potent antiproliferative activity against breast cancer cells .
Scientific Research Applications
Research indicates that this compound exhibits several notable biological activities:
Antitumor Activity
Studies have shown that derivatives of thieno[3,4-c]pyrazole can inhibit specific kinases involved in cancer progression. For instance, compounds structurally similar to this one have demonstrated significant antitumor effects by inhibiting RET kinase activity, which is crucial in certain cancers. This makes it a candidate for further development as an anticancer agent.
Anti-inflammatory Properties
The compound has been evaluated for its ability to modulate inflammatory responses. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines and affect pathways associated with inflammation. This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
The benzamide functional group enhances the compound's interaction with bacterial enzymes. Preliminary studies suggest that it may exhibit antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.
Research Findings and Case Studies
Numerous studies have documented the pharmacological potential of (E)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide:
| Study Focus | Findings | Source |
|---|---|---|
| Antitumor Effects | Inhibition of RET kinase activity leading to reduced tumor cell proliferation | |
| Anti-inflammatory Effects | Decreased levels of TNF-alpha and IL-6 in treated cells | |
| Antimicrobial Effects | Inhibition of growth in Staphylococcus aureus and E. coli strains |
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thienopyrazole Core : Cyclization of a suitable precursor with a hydrazine derivative.
- Introduction of the Chlorophenyl Group : Nucleophilic substitution reaction involving chlorobenzene derivatives.
- Attachment of the Methoxybenzamide Moiety : Coupling with methoxybenzoyl chloride in the presence of a base.
These synthetic routes are crucial for producing the compound in both laboratory and industrial settings.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Table 1: Comparison of Heterocyclic Cores and Substituents
Key Observations :
- Thieno[3,4-c]pyrazole vs.
- Sulfanyl vs.
Substituent Effects on Bioactivity
Table 2: Impact of Substituents on Hypothesized Activity
Key Findings :
- The 3,4,5-trimethoxyphenyl group is a conserved pharmacophore in antimitotic agents, as seen in combretastatin analogs . Its absence in (replaced by hydroxy-methoxy) may reduce potency against tubulin.
- The acrylamide linker in the target compound and provides rigidity and hydrogen-bonding capacity, whereas the sulfanyl group in may confer redox sensitivity or metal-binding properties.
Preparation Methods
Thieno[3,4-c]Pyrazole Core Synthesis
The thieno[3,4-c]pyrazole scaffold is synthesized via cyclocondensation or cycloaddition reactions. A representative approach involves:
- Thiophene Functionalization : 3-Bromothiophene undergoes halogenation and subsequent coupling with hydrazine derivatives to form the pyrazole ring.
- Annulation : Cyclization of thiophene-carboxylates with hydrazines under acidic conditions yields the bicyclic structure. For example, 5-bromo-1H-thieno[3,4-c]pyrazol-3-amine intermediates are prepared through seven-step sequences involving thiourea and acyl chloride reactions.
Key Reaction :
$$
\text{Thiophene derivative} + \text{Hydrazine} \xrightarrow{\text{EtOH, reflux}} \text{Thieno[3,4-c]pyrazole intermediate}
$$
Yield: 55–70%.
Acrylamide Moiety Installation
The (E)-3-(3,4,5-trimethoxyphenyl)acrylamide side chain is synthesized via:
- Knoevenagel Condensation : 3,4,5-Trimethoxybenzaldehyde reacts with malononitrile or cyanoacetamide in ethanol with piperidine catalysis.
- Acylation : The resulting α,β-unsaturated nitrile is converted to the acrylamide using chloroacetyl chloride and amine coupling.
Representative Protocol :
- Step 1 : 3,4,5-Trimethoxybenzaldehyde + Cyanoacetamide → (E)-3-(3,4,5-Trimethoxyphenyl)acrylonitrile
Conditions: EtOH, piperidine, reflux, 4 h. - Step 2 : Acrylonitrile + Thienopyrazole-3-amine → Acrylamide
Conditions: EDCI/HOBt, DMF, rt, 12 h.
Overall Yield: 45–60%.
Stereochemical Control and Purification
Ensuring (E)-Configuration
The trans geometry of the acrylamide double bond is controlled by:
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor (E)-isomer formation.
- Base Catalysis : Piperidine or triethylamine minimizes cis-isomer byproducts.
Validation :
Purification Techniques
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3 → 1:1).
- Recrystallization : Ethanol/water mixtures yield crystalline products.
- HPLC : Semi-preparative C18 columns for final purity >95%.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC-DAD : Retention time = 12.3 min (ACN/H₂O, 70:30).
- Elemental Analysis : C: 62.1%, H: 5.2%, N: 10.7% (Theoretical: C: 62.3%, H: 5.1%, N: 10.9%).
Comparative Analysis of Methodologies
Optimal Route : Method A for regioselectivity, combined with Method C for acrylamide installation.
Challenges and Mitigation Strategies
Side Reactions
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis involves multi-step organic reactions, typically starting with the preparation of the thieno[3,4-c]pyrazole core. Key steps include:
- Core formation : Cyclocondensation of 4-chlorophenylhydrazine with thiophene-derived precursors under reflux in ethanol or toluene .
- Acrylamide coupling : Reaction of the pyrazole intermediate with 3,4,5-trimethoxycinnamic acid derivatives using coupling agents like EDCl/HOBt in DMF at 0–25°C to preserve stereochemistry .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the (E)-isomer .
Q. How should researchers characterize the compound’s structural identity and purity?
Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry; IR to identify functional groups (e.g., acrylamide C=O stretch at ~1650 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .
- Elemental analysis : Validate empirical formula compliance (±0.4% for C, H, N) .
- HPLC : Purity assessment (>95% by reverse-phase C18 column, UV detection at 254 nm) .
Q. What biological screening assays are appropriate for initial activity evaluation?
Prioritize target-based assays linked to structural motifs:
- Kinase inhibition : Test against CDK or MAPK families due to the trimethoxyphenyl group’s resemblance to colchicine-site binders .
- Antiproliferative activity : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays, comparing IC₅₀ values to positive controls like doxorubicin .
- Solubility screening : Measure in DMSO/PBS mixtures to guide in vivo dosing .
Q. How can researchers ensure stereochemical integrity during synthesis?
- Reaction control : Use low temperatures (0–5°C) during acrylamide coupling to minimize isomerization .
- Analytical validation : Monitor reaction progress via TLC (silica, ethyl acetate/hexane) and confirm (E)-configuration through NOESY NMR (absence of vinyl proton–methoxy cross-peaks) .
Q. What are the critical stability considerations for this compound?
- Storage : Keep at –20°C under argon in amber vials to prevent oxidation and photodegradation .
- Degradation analysis : Use accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify breakdown products (e.g., hydrolyzed acrylamide) .
Advanced Research Questions
Q. How can reaction yields be optimized for the acrylamide coupling step?
Apply Design of Experiments (DoE) :
- Variables : Solvent (DMF vs. THF), catalyst (DMAP vs. pyridine), temperature (0°C vs. RT).
- Response surface modeling : Identify optimal conditions (e.g., DMF with 10 mol% DMAP at 10°C) to maximize yield (>80%) while minimizing by-products .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .
Q. What advanced structural analysis methods resolve electronic or conformational ambiguities?
- X-ray crystallography : Grow single crystals via slow evaporation (ethanol/water) to determine absolute configuration and hydrogen-bonding patterns .
- DFT calculations : Perform B3LYP/6-31G* optimizations to correlate experimental NMR shifts with theoretical electronic profiles .
- Dynamic NMR : Study restricted rotation in the acrylamide moiety at variable temperatures (e.g., –50°C to 50°C) .
Q. How can contradictions in biological activity data across assays be resolved?
- Assay validation : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Metabolic stability : Compare half-lives in liver microsomes (human vs. rodent) to explain species-specific discrepancies .
- Proteomic profiling : Use SILAC (stable isotope labeling) to identify off-target interactions in cellular models .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Glide to model binding to tubulin’s colchicine site (PDB: 1SA0) .
- MD simulations : GROMACS for 100-ns trajectories to assess binding stability and key residue interactions (e.g., β-tubulin Lys254) .
- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to refine activity predictions .
Q. How can researchers address low solubility in pharmacological assays?
- Formulation : Prepare nanoemulsions (e.g., with TPGS-1000) or cyclodextrin complexes (e.g., HP-β-CD) .
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) on the trimethoxyphenyl ring .
- Co-solvent systems : Optimize DMSO/PEG-400 ratios for in vivo administration .
Data Contradiction Analysis Example
Scenario : Inconsistent IC₅₀ values in kinase vs. cell-based assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
